molecular formula C17H17N5O2S B11492218 1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole

1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole

Cat. No.: B11492218
M. Wt: 355.4 g/mol
InChI Key: CFECRYBCIATKNZ-UHFFFAOYSA-N
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Description

1-[2,6-DIMETHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a benzenesulfonyl group, and a dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,6-DIMETHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring through the cyclization of appropriate precursors under acidic or basic conditions. The benzenesulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. The final step involves the formation of the dihydroindole moiety through cyclization reactions, which may require catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2,6-DIMETHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-[2,6-DIMETHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,6-DIMETHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzenesulfonyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[2,6-DIMETHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

1-[2,6-dimethyl-4-(tetrazol-1-yl)phenyl]sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C17H17N5O2S/c1-12-9-15(21-11-18-19-20-21)10-13(2)17(12)25(23,24)22-8-7-14-5-3-4-6-16(14)22/h3-6,9-11H,7-8H2,1-2H3

InChI Key

CFECRYBCIATKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)N4C=NN=N4

Origin of Product

United States

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